CXCR2 antagonist 5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

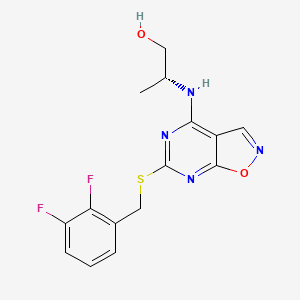

Molecular Formula |

C15H14F2N4O2S |

|---|---|

Molecular Weight |

352.4 g/mol |

IUPAC Name |

(2R)-2-[[6-[(2,3-difluorophenyl)methylsulfanyl]-[1,2]oxazolo[5,4-d]pyrimidin-4-yl]amino]propan-1-ol |

InChI |

InChI=1S/C15H14F2N4O2S/c1-8(6-22)19-13-10-5-18-23-14(10)21-15(20-13)24-7-9-3-2-4-11(16)12(9)17/h2-5,8,22H,6-7H2,1H3,(H,19,20,21)/t8-/m1/s1 |

InChI Key |

ZLRWWDGGLOPBOT-MRVPVSSYSA-N |

Isomeric SMILES |

C[C@H](CO)NC1=C2C=NOC2=NC(=N1)SCC3=C(C(=CC=C3)F)F |

Canonical SMILES |

CC(CO)NC1=C2C=NOC2=NC(=N1)SCC3=C(C(=CC=C3)F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CXCR2 Antagonist 5

Core Compound Identity: CXCR2 Antagonist 5 (Compound 25)

Chemical Name: 2-(benzylamino)-N-(4-fluorophenyl)-6,6-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-4-carboxamide

Introduction

The C-X-C chemokine receptor 2 (CXCR2) is a G protein-coupled receptor (GPCR) that plays a pivotal role in inflammatory responses. Primarily expressed on neutrophils, CXCR2 and its ligands, such as CXCL8 (Interleukin-8), are key mediators of neutrophil recruitment to sites of inflammation. Dysregulation of the CXCR2 signaling axis is implicated in a variety of inflammatory diseases and cancer. CXCR2 antagonists are therefore of significant interest as potential therapeutic agents. This guide provides a detailed technical overview of the mechanism of action of this compound, a potent small molecule inhibitor of the CXCR2 receptor.

Mechanism of Action

This compound functions by directly binding to the CXCR2 receptor, thereby preventing the binding of its cognate chemokine ligands and inhibiting the subsequent downstream signaling cascades.

Receptor Binding and Inhibition

This compound demonstrates high-affinity binding to the CXCR2 receptor. The primary mechanism of inhibition is the blockade of ligand-induced signaling. While the precise binding mode (e.g., competitive vs. allosteric) for this specific compound is not detailed in publicly available literature, many small molecule CXCR2 antagonists are known to bind to an intracellular allosteric site.

Inhibition of Downstream Signaling Pathways

Upon ligand binding, CXCR2 couples to inhibitory Gαi proteins, leading to the dissociation of the Gαi and Gβγ subunits. This initiates a cascade of intracellular signaling events. This compound has been shown to potently inhibit key downstream signaling events, most notably the mobilization of intracellular calcium.

The known CXCR2 signaling pathway is as follows:

-

Gαi-mediated signaling: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Gβγ-mediated signaling: The Gβγ subunit activates phospholipase C-β (PLC-β) and phosphoinositide 3-kinase (PI3K).

-

PLC-β activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.

-

PI3K activation initiates the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

-

-

MAPK/ERK Pathway: CXCR2 activation also leads to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, which is involved in cell proliferation, differentiation, and migration.

This compound's primary characterized effect is the potent inhibition of the calcium mobilization pathway.

The Biological Role of CXCR2 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C-X-C motif chemokine receptor 2 (CXCR2) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the recruitment of neutrophils and other leukocytes to sites of inflammation. Its involvement in a wide array of inflammatory diseases and various cancers has made it a prime therapeutic target. This technical guide provides an in-depth overview of the biological role of CXCR2 antagonists, focusing on their mechanism of action, signaling pathways, and the experimental protocols used for their characterization. To provide concrete examples, this guide will reference two well-characterized CXCR2 antagonists, Reparixin and Navarixin (MK-7123) , as representative molecules.

Introduction to CXCR2 and its Ligands

CXCR2 is primarily expressed on the surface of neutrophils, but also on other immune cells such as monocytes, mast cells, and natural killer cells. It is activated by several ELR+ CXC chemokines, most notably Interleukin-8 (CXCL8) in humans, and its functional homologs in rodents (e.g., CXCL1/KC and CXCL2/MIP-2). The interaction between CXCR2 and its ligands initiates a signaling cascade that leads to a range of cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS). Given its central role in neutrophil migration, dysregulation of the CXCR2 signaling axis is implicated in the pathogenesis of numerous inflammatory conditions and the progression of cancer.[1][2]

Mechanism of Action of CXCR2 Antagonists

The CXCR2 antagonists discussed in this guide, Reparixin and Navarixin, are small molecule inhibitors that function as non-competitive allosteric modulators.[3][4] This means they do not bind to the same site as the natural chemokine ligands (the orthosteric site) but rather to a distinct allosteric site on the receptor.[3] This binding event induces a conformational change in the receptor, locking it in an inactive state and preventing the downstream signaling cascade, even in the presence of activating ligands.[2][3] This allosteric inhibition is a key feature, as it can be more effective than competitive antagonism, especially in environments with high concentrations of endogenous ligands, such as at sites of inflammation.[2]

The CXCR2 Signaling Pathway

Upon ligand binding, CXCR2 couples to inhibitory G proteins (Gαi).[5][6] This initiates the dissociation of the G protein into its Gαi and Gβγ subunits, which in turn trigger multiple downstream signaling cascades.[1] The primary pathways activated by CXCR2 are:

-

Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: The Gβγ subunit activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates PKC. This pathway is crucial for cell activation and degranulation.[1]

-

Phosphoinositide 3-kinase (PI3K) / Akt Pathway: The Gβγ subunit also activates PI3K, which phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates Akt (also known as Protein Kinase B), a key regulator of cell survival, proliferation, and migration.[1][7]

-

Ras/Raf/MEK/ERK Pathway: CXCR2 activation can also lead to the activation of the Ras/Raf/MEK/ERK signaling cascade, which is involved in cell proliferation and differentiation.[1]

CXCR2 antagonists, by preventing the initial conformational change of the receptor, effectively block all of these downstream signaling events.

Caption: CXCR2 Signaling Pathway and Point of Antagonist Inhibition.

Quantitative Data for Representative CXCR2 Antagonists

The inhibitory activity of CXCR2 antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) or their equilibrium dissociation constant (Kd or Ki). Lower values indicate higher potency.

| Antagonist | Target | Assay Type | Value | Species | Reference |

| Reparixin | CXCR1 | IC50 | 1 nM | Human | [8] |

| CXCR2 | IC50 | 100 nM | Human | [8] | |

| CXCR1 | IC50 (PMN Migration) | 1 nM | Human | [9] | |

| CXCR2 | IC50 (PMN Migration) | 400 nM | Human | [9] | |

| Navarixin (MK-7123) | CXCR1 | IC50 | 36 nM | Human | [10] |

| CXCR2 | IC50 | 2.6 nM | Human | [10] | |

| CXCR1 | Kd | 41 nM | Cynomolgus Monkey | [4] | |

| CXCR2 | Kd | 0.08 nM | Cynomolgus Monkey | [4] | |

| CXCR2 | Kd | 0.20 nM | Mouse | [4] | |

| CXCR2 | Kd | 0.20 nM | Rat | [4] |

Experimental Protocols

The characterization of CXCR2 antagonists involves a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Neutrophil Chemotaxis Assay (Boyden Chamber Assay)

This assay measures the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant.

Objective: To determine the IC50 of a CXCR2 antagonist for the inhibition of CXCL8-induced neutrophil chemotaxis.

Materials:

-

Isolated human neutrophils

-

RPMI 1640 medium with 0.5% BSA

-

CXCL8 (human recombinant)

-

CXCR2 antagonist (e.g., Reparixin)

-

Transwell inserts with 3-5 µm pore size polycarbonate membrane

-

24-well plates

-

Calcein-AM fluorescent dye

-

Fluorescence plate reader

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from fresh human blood using a density gradient centrifugation method (e.g., using Polymorphprep™). Resuspend the isolated neutrophils in RPMI 1640 + 0.5% BSA at a concentration of 2 x 10^6 cells/mL.

-

Chemoattractant Preparation: Prepare a solution of CXCL8 in RPMI 1640 + 0.5% BSA at a concentration that induces sub-maximal chemotaxis (typically 10-100 ng/mL, to be determined empirically).

-

Antagonist Preparation: Prepare a serial dilution of the CXCR2 antagonist in RPMI 1640 + 0.5% BSA.

-

Assay Setup: a. Add 600 µL of the CXCL8 solution to the lower wells of a 24-well plate. For negative control wells, add medium only. b. In a separate plate, pre-incubate 100 µL of the neutrophil suspension with 100 µL of the antagonist dilutions (or vehicle control) for 30 minutes at 37°C. c. Add 100 µL of the pre-incubated neutrophil/antagonist mixture to the top of the Transwell inserts. d. Place the inserts into the wells containing the chemoattractant.

-

Incubation: Incubate the plate for 60-90 minutes at 37°C in a 5% CO2 incubator.

-

Cell Lysis and Staining: a. Carefully remove the Transwell inserts. b. Add a lysis buffer containing Calcein-AM to the lower wells to lyse the migrated cells and stain their DNA.

-

Quantification: Read the fluorescence of the lower wells using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).

-

Data Analysis: Calculate the percentage of inhibition for each antagonist concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Caption: Workflow for a Neutrophil Chemotaxis Assay.

Calcium Mobilization Assay

This assay measures the antagonist's ability to block the ligand-induced increase in intracellular calcium concentration, a key event in CXCR2 signaling.

Objective: To determine the IC50 of a CXCR2 antagonist for the inhibition of CXCL8-induced calcium flux.

Materials:

-

HEK293 cells stably expressing human CXCR2

-

DMEM with 10% FBS

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

CXCL8 (human recombinant)

-

CXCR2 antagonist

-

FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument

Procedure:

-

Cell Culture: Culture CXCR2-expressing HEK293 cells in DMEM with 10% FBS until they reach 80-90% confluency in a 96-well black-walled, clear-bottom plate.

-

Dye Loading: a. Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). b. Remove the culture medium from the cells and add the loading buffer. c. Incubate for 60 minutes at 37°C.

-

Antagonist Addition: a. Wash the cells with assay buffer to remove excess dye. b. Add the CXCR2 antagonist at various concentrations to the wells and incubate for 15-30 minutes.

-

Measurement of Calcium Flux: a. Place the cell plate into the FLIPR instrument. b. Establish a baseline fluorescence reading for each well. c. Inject a solution of CXCL8 (at a concentration that elicits a robust response, e.g., EC80) into the wells. d. Immediately measure the change in fluorescence over time.

-

Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Calculate the percentage of inhibition of the calcium response for each antagonist concentration and determine the IC50 value.

Radioligand Binding Assay

This assay directly measures the binding of the antagonist to the CXCR2 receptor.

Objective: To determine the binding affinity (Ki) of a CXCR2 antagonist.

Materials:

-

Membranes from cells overexpressing CXCR2

-

Radiolabeled ligand (e.g., [125I]-CXCL8)

-

CXCR2 antagonist

-

Assay buffer (e.g., 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)

-

Non-specific binding control (a high concentration of a non-radiolabeled ligand)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [125I]-CXCL8, and varying concentrations of the CXCR2 antagonist.

-

Incubation: Incubate the mixture at room temperature for 60-120 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: a. Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from the total binding. b. Plot the specific binding as a function of the antagonist concentration and fit the data to a one-site competition model to determine the IC50. c. Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

Conclusion

CXCR2 antagonists represent a promising therapeutic strategy for a wide range of inflammatory diseases and cancers. By allosterically inhibiting the CXCR2 receptor, these molecules effectively block the recruitment of neutrophils and other immune cells to sites of pathology. The in-depth understanding of their mechanism of action, the intricacies of the CXCR2 signaling pathway, and the application of robust experimental protocols for their characterization are essential for the continued development of this important class of drugs. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals working in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Noncompetitive allosteric inhibitors of the inflammatory chemokine receptors CXCR1 and CXCR2: prevention of reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Bioinformatic Analysis of the CXCR2 Ligands in Cancer Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. probechem.com [probechem.com]

- 9. pnas.org [pnas.org]

- 10. selleckchem.com [selleckchem.com]

"physicochemical properties of CXCR2 antagonist 5"

- 1. medchemexpress.com [medchemexpress.com]

- 2. Azd-5069 | C18H22F2N4O5S2 | CID 56645576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. AZD5069 [openinnovation.astrazeneca.com]

- 4. mdpi.com [mdpi.com]

- 5. What are the therapeutic applications for CXCR2 antagonists? [synapse.patsnap.com]

- 6. Inhibition of neutrophil infiltration into A549 lung tumors in vitro and in vivo using a CXCR2-specific antagonist is associated with reduced tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: Basic Research of CXCR2 Antagonist 5 (Compound 25)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic research surrounding CXCR2 antagonist 5 (compound 25), a potent inhibitor of the C-X-C chemokine receptor 2 (CXCR2). This document summarizes its known biological activities, outlines detailed methodologies for key in vitro assays, and visualizes the relevant biological pathways and experimental workflows.

Introduction to CXCR2 and its Antagonism

The C-X-C chemokine receptor 2 (CXCR2) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the inflammatory response. It is primarily expressed on the surface of neutrophils and is activated by several chemokines, most notably Interleukin-8 (IL-8 or CXCL8). Upon activation, CXCR2 initiates a signaling cascade that leads to neutrophil chemotaxis, degranulation, and the release of reactive oxygen species, all critical components of the innate immune response. However, dysregulation of the CXCR2 signaling pathway is implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), arthritis, and cancer. Consequently, the development of CXCR2 antagonists is a significant area of therapeutic research.

This compound (Compound 25): A Profile

This compound, also referred to as compound 25, has been identified as a potent small molecule inhibitor of the CXCR2 receptor. While the primary research publication detailing the discovery and full experimental workup of this specific compound is not publicly available, data from various sources confirm its significant in vitro activity.

Quantitative Data Summary

The following table summarizes the key quantitative metrics reported for this compound (compound 25).[1][2][3]

| Parameter | Value | Description |

| CXCR2 Binding Affinity (IC50) | 0.013 µM | The half maximal inhibitory concentration required to displace a radiolabeled ligand from the CXCR2 receptor. |

| Calcium Mobilization (IC50) | 0.1 µM | The half maximal inhibitory concentration required to block the influx of intracellular calcium following CXCR2 activation. |

Experimental Protocols

The following sections detail representative protocols for the key in vitro assays used to characterize CXCR2 antagonists. It is important to note that these are generalized methods and may not reflect the exact protocols used for the initial characterization of this compound (compound 25).

Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound to the CXCR2 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

HEK293 cells stably expressing human CXCR2

-

Binding Buffer: 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, pH 7.1, with 0.2% Bovine Serum Albumin (BSA)

-

Radioligand: [¹²⁵I]-IL-8

-

Test Compound: this compound (compound 25)

-

Non-specific competitor: High concentration of unlabeled IL-8

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture HEK293-CXCR2 cells to confluency.

-

Harvest cells and homogenize in a lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in the binding buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Reaction:

-

In a 96-well plate, add the cell membrane preparation to each well.

-

Add increasing concentrations of the test compound (this compound).

-

Add a constant concentration of the radioligand ([¹²⁵I]-IL-8).

-

For determining non-specific binding, add a high concentration of unlabeled IL-8 to a set of control wells.

-

Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test compound concentration.

-

Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration that occurs upon CXCR2 activation.

Materials:

-

HEK293 cells stably expressing human CXCR2 and a G-protein alpha subunit (e.g., Gα16)

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

CXCR2 agonist (e.g., IL-8)

-

Test Compound: this compound (compound 25)

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Cell Preparation:

-

Plate the HEK293-CXCR2 cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye in the assay buffer.

-

-

Compound Incubation:

-

Wash the cells to remove any excess dye.

-

Add increasing concentrations of the test compound (this compound) to the wells and incubate for a specified period.

-

-

Fluorescence Measurement:

-

Place the plate in a fluorescence plate reader.

-

Establish a baseline fluorescence reading for each well.

-

Inject the CXCR2 agonist (IL-8) into each well to stimulate the receptor.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

The increase in fluorescence intensity corresponds to the influx of intracellular calcium.

-

Calculate the peak fluorescence response for each well.

-

Plot the peak response as a function of the test compound concentration.

-

Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the maximum calcium mobilization induced by the agonist.

-

Visualizations

The following diagrams illustrate the CXCR2 signaling pathway and a typical experimental workflow for the evaluation of a CXCR2 antagonist.

Caption: CXCR2 Signaling Pathway.

Caption: Experimental Workflow for CXCR2 Antagonist Evaluation.

Conclusion

References

Understanding the Structure and Function of CXCR2 Antagonist 5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure, biological activity, and underlying signaling pathways related to CXCR2 antagonist 5, a potent inhibitor of the C-X-C chemokine receptor 2 (CXCR2). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting CXCR2.

Core Structure and Properties of this compound

This compound, also identified as compound 25 in the primary literature, is a novel chemotype with a potent antagonistic effect on the CXCR2 receptor. Its chemical structure is (S)-1-((5-((2,3-difluorobenzyl)thio)isoxazolo[5,4-d]pyrimidin-7-yl)amino)propan-2-ol. The core of this molecule is an isoxazolo[5,4-d]pyrimidine scaffold, which represents a key structural feature for its biological activity.

Chemical Structure:

-

Systematic Name: (S)-1-((5-((2,3-difluorobenzyl)thio)isoxazolo[5,4-d]pyrimidin-7-yl)amino)propan-2-ol

-

Molecular Formula: C₁₅H₁₄F₂N₄O₂S

-

Molecular Weight: 352.36 g/mol

Quantitative Biological Data

The biological activity of this compound has been quantified through in vitro assays, demonstrating its high affinity for the CXCR2 receptor and its ability to inhibit downstream signaling. The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value (IC₅₀) | Assay Type |

| CXCR2 Binding Affinity | 0.013 µM | Radioligand Binding Assay |

| Calcium Mobilization | 0.1 µM | Cell-based Functional Assay |

Experimental Protocols

The following sections detail the generalized experimental methodologies for the key assays used to characterize this compound.

CXCR2 Radioligand Binding Assay

This assay is performed to determine the binding affinity of a compound to the CXCR2 receptor. It typically involves a competitive binding experiment using a radiolabeled ligand that is known to bind to the receptor.

Generalized Protocol:

-

Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human CXCR2 receptor are cultured and harvested. The cell membranes are then prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptor.

-

Competitive Binding: A constant concentration of a radiolabeled CXCR2 ligand (e.g., [¹²⁵I]-IL-8) is incubated with the cell membranes in the presence of increasing concentrations of the test compound (this compound).

-

Incubation and Separation: The mixture is incubated to allow for binding equilibrium to be reached. The bound and free radioligand are then separated, typically by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity bound to the filter is quantified using a scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand, is then determined by non-linear regression analysis.

Calcium Mobilization Assay

This cell-based functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration that is induced by a CXCR2 agonist.

Generalized Protocol:

-

Cell Culture and Dye Loading: HEK293 cells stably expressing the human CXCR2 receptor are seeded in a microplate. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Incubation: The cells are pre-incubated with increasing concentrations of the test compound (this compound) for a specific period.

-

Agonist Stimulation: A CXCR2 agonist, such as CXCL8 (IL-8), is added to the wells to stimulate the receptor.

-

Fluorescence Measurement: The changes in intracellular calcium concentration are measured in real-time by monitoring the fluorescence intensity using a fluorescence plate reader.

-

Data Analysis: The data is analyzed to determine the concentration-response curve for the antagonist's inhibition of the agonist-induced calcium signal. The IC₅₀ value is calculated as the concentration of the antagonist that produces a 50% inhibition of the maximum agonist response.

CXCR2 Signaling Pathway and Antagonist Interaction

CXCR2 is a G protein-coupled receptor (GPCR) that, upon binding to its chemokine ligands (e.g., CXCL1, CXCL8), activates intracellular signaling cascades. These pathways are crucial for neutrophil chemotaxis and activation at sites of inflammation. This compound acts by blocking the binding of these chemokines, thereby inhibiting the downstream signaling events.

Caption: CXCR2 signaling cascade and the inhibitory action of Antagonist 5.

Generalized Experimental Workflow for Antagonist Evaluation

The evaluation of a potential CXCR2 antagonist follows a structured workflow, from initial binding studies to functional cell-based assays.

Caption: A streamlined workflow for characterizing CXCR2 antagonists.

A Technical Guide to the Preliminary Investigation of CXCR2 Antagonist 5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigation into the effects of a novel C-X-C chemokine receptor 2 (CXCR2) antagonist, referred to as "CXCR2 antagonist 5". Due to the limited publicly available information on this specific compound, this document also serves as a general framework for the initial evaluation of new CXCR2 antagonists, drawing upon established methodologies and data from well-characterized molecules in the field.

Core Concepts: CXCR2 Antagonism

The CXCR2 receptor is a G protein-coupled receptor (GPCR) that plays a pivotal role in the inflammatory response, primarily by mediating the migration of neutrophils to sites of inflammation.[1][2] Its activation by various chemokines, such as CXCL8 (IL-8), triggers a signaling cascade that is implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and some cancers.[3][4] CXCR2 antagonists are small molecules designed to block this signaling pathway, thereby reducing neutrophil recruitment and mitigating inflammation.[3][5]

Quantitative Data Presentation

A crucial first step in characterizing a novel CXCR2 antagonist is the quantitative assessment of its potency and efficacy. The following tables summarize the known data for "this compound" and provide a template for organizing data from a broader preliminary investigation.

Table 1: Summary of Known Quantitative Data for this compound

| Parameter | Value (IC50) |

| CXCR2 Binding Affinity | 0.013 µM |

| Calcium Mobilization | 0.1 µM |

Data sourced from MedchemExpress.com.[6]

Table 2: Comprehensive Data Summary Template for a Novel CXCR2 Antagonist

| Assay Type | Parameter | Example Value | Target/Cell System | Ligand/Stimulus |

| Receptor Binding | ||||

| IC50 | 22 nM | Human Recombinant CXCR2 | ¹²⁵I-IL-8 | |

| Ki | 1.1 nM | Human Recombinant CCR5 | N/A | |

| Functional - In Vitro | ||||

| Calcium Mobilization | IC50 | 7.7 nM | BHK-570-rCXCR2 cells | Human IL-8 |

| Chemotaxis | IC50 | ~17 nM | ex vivo-cultured mouse bone marrow neutrophils | KC (mouse chemokine) |

| Oxidative Burst | Effect | No significant effect | Human Neutrophils | E. coli |

| Phagocytosis | Effect | No significant effect | Human Neutrophils | E. coli |

| Functional - In Vivo | ||||

| Neutrophil Recruitment | % Inhibition | 69% | Bronchiectasis Patients | N/A |

| Dose | 80 mg, twice daily | |||

| Pharmacokinetics | ||||

| Oral Bioavailability | Good | Preclinical models | N/A | |

| Half-life | N/A | N/A | N/A |

Example data is illustrative and compiled from studies on various CXCR2 antagonists such as SB225002, TAK-779, RIST4721, and AZD5069.[7][8]

Mandatory Visualizations

Diagrams are essential for visualizing complex biological pathways and experimental procedures. The following have been generated using the DOT language.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. CXCR2 Antagonist RIST4721 Acts as a Potent Chemotaxis Inhibitor of Mature Neutrophils Derived from Ex Vivo-Cultured Mouse Bone Marrow - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Target Binding Affinity of CXCR2 Antagonist 5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target binding affinity of CXCR2 Antagonist 5 (also referred to as compound 25). The document details the quantitative binding data, the experimental protocols for its determination, and the associated signaling pathways.

Core Data: Binding Affinity of this compound

This compound is a potent antagonist of the C-X-C motif chemokine receptor 2 (CXCR2). Its high binding affinity is a key characteristic of its pharmacological profile. The primary measure of its potency in binding to the receptor is its half-maximal inhibitory concentration (IC50). Additionally, its functional effect on the downstream signaling cascade is quantified by its IC50 for calcium mobilization.

| Parameter | Value (µM) | Description |

| Binding Affinity (IC50) | 0.013 | The concentration of this compound required to inhibit 50% of the binding of a radiolabeled ligand to the CXCR2 receptor.[1][2][3][4] |

| Calcium Mobilization (IC50) | 0.1 | The concentration of this compound required to inhibit 50% of the calcium flux induced by a CXCR2 agonist.[1][2][3][4] |

Experimental Protocols

The determination of the binding affinity and functional activity of this compound involves specific and sensitive assays. The following are detailed methodologies representative of those used to obtain the IC50 values.

Radioligand Competition Binding Assay for IC50 Determination

This assay is a standard method for quantifying the affinity of an unlabeled compound (the antagonist) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the IC50 value of this compound for the CXCR2 receptor.

Materials:

-

HEK293 cells stably expressing human CXCR2.

-

Radiolabeled CXCR2 ligand (e.g., [125I]-CXCL8).

-

This compound.

-

Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.2% BSA, pH 7.1).

-

Wash buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM MgCl2, pH 7.4).

-

Scintillation fluid.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Culture HEK293-CXCR2 cells and harvest them. Homogenize the cells in a lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the binding buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically at its Kd value), and varying concentrations of this compound.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. The IC50 value is determined from the resulting sigmoidal curve using non-linear regression analysis.

Calcium Mobilization Assay for Functional IC50 Determination

This functional assay measures the ability of an antagonist to inhibit the intracellular calcium release triggered by an agonist binding to the CXCR2 receptor.

Objective: To determine the functional IC50 value of this compound.

Materials:

-

HEK293 cells stably expressing human CXCR2.

-

CXCR2 agonist (e.g., CXCL8).

-

This compound.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluorescence plate reader with an integrated fluid-handling system.

Procedure:

-

Cell Preparation: Seed the HEK293-CXCR2 cells in a 96-well plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specified time (e.g., 1 hour) at 37°C.

-

Antagonist Incubation: Wash the cells and then incubate them with varying concentrations of this compound for a short period.

-

Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Simultaneously add a fixed concentration of the CXCR2 agonist to each well and measure the change in fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence corresponds to the intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the antagonist concentration to determine the IC50 value.

Visualizations

Experimental Workflow: Radioligand Competition Binding Assay

Caption: Workflow for Radioligand Competition Binding Assay.

CXCR2 Signaling Pathway and Antagonist Inhibition

Caption: CXCR2 Signaling and Antagonist Inhibition.

References

Exploratory Studies on a Potent CXCR2 Antagonist: A Technical Whitepaper

Disclaimer: Extensive research did not yield specific, publicly available data for a molecule designated as "CXCR2 antagonist compound 25." This naming convention likely represents an internal identifier within a research institution or company, and detailed proprietary data is not accessible in the public domain.

Therefore, this technical guide has been prepared using a representative, well-characterized CXCR2 antagonist, hereafter referred to as [Compound Name] , to illustrate the requested in-depth analysis. The data and methodologies presented are based on established findings for potent and selective CXCR2 antagonists and serve as a comprehensive example of the requested technical whitepaper.

Introduction

The C-X-C chemokine receptor 2 (CXCR2) is a G-protein coupled receptor (GPCR) that plays a pivotal role in the recruitment and activation of neutrophils and other immune cells to sites of inflammation.[1][2] Its involvement in a wide array of inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and various cancers, has made it a prime target for therapeutic intervention.[2][3] CXCR2 antagonists function by blocking the binding of its cognate chemokines, primarily CXCL8 (IL-8), thereby mitigating the downstream inflammatory cascade.[2] This document provides a detailed overview of the preclinical exploratory studies on [Compound Name] , a novel small molecule antagonist of CXCR2.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for [Compound Name] .

Table 1: In Vitro Activity of [Compound Name]

| Parameter | Assay Type | Species | Cell Line/System | Value |

| Binding Affinity | ||||

| IC50 | [125I]-CXCL8 Competition | Human | CXCR2-expressing CHO cells | 2.5 nM |

| Ki | Radioligand Binding | Human | CXCR2-expressing membranes | 1.8 nM |

| Functional Antagonism | ||||

| IC50 | CXCL8-induced Ca2+ Mobilization | Human | Primary neutrophils | 5.1 nM |

| IC50 | CXCL1-induced Chemotaxis | Human | Primary neutrophils | 8.3 nM |

| IC50 | β-arrestin Recruitment | Human | U2OS-CXCR2 cells | 3.7 nM |

| Selectivity | ||||

| IC50 vs. CXCR1 | [125I]-CXCL8 Competition | Human | CXCR1-expressing CHO cells | > 10,000 nM |

| IC50 vs. 50+ GPCRs | Radioligand Binding Panel | Various | Various | > 10,000 nM |

Table 2: Pharmacokinetic Profile of [Compound Name] in Preclinical Species

| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC0-24 (ng·h/mL) | Oral Bioavailability (%) |

| Mouse | Oral | 10 | 1.5 | 850 | 6800 | 75 |

| Rat | Oral | 10 | 2.0 | 1200 | 11500 | 82 |

| Dog | Oral | 5 | 2.5 | 980 | 9200 | 88 |

Experimental Protocols

Radioligand Binding Assay

-

Objective: To determine the binding affinity of [Compound Name] for the human CXCR2 receptor.

-

Methodology:

-

Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human CXCR2 were prepared.

-

Membranes were incubated with a fixed concentration of [125I]-CXCL8 and varying concentrations of [Compound Name] .

-

Non-specific binding was determined in the presence of a high concentration of unlabeled CXCL8.

-

Following incubation, the membranes were harvested by rapid filtration through glass fiber filters.

-

Radioactivity retained on the filters was quantified using a gamma counter.

-

IC50 values were calculated by non-linear regression analysis of the competition binding curves.

-

Calcium Mobilization Assay

-

Objective: To assess the functional antagonist activity of [Compound Name] by measuring its ability to inhibit chemokine-induced intracellular calcium release.

-

Methodology:

-

Human neutrophils were isolated from the peripheral blood of healthy donors.

-

Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Cells were pre-incubated with varying concentrations of [Compound Name] or vehicle control.

-

The baseline fluorescence was recorded, followed by the addition of a sub-maximal concentration of CXCL8 to stimulate calcium influx.

-

Changes in intracellular calcium concentration were measured by monitoring the fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR).

-

IC50 values were determined from the concentration-response curves.

-

In Vivo Model of Pulmonary Inflammation

-

Objective: To evaluate the efficacy of [Compound Name] in a relevant in vivo model of inflammation.

-

Methodology:

-

Male C57BL/6 mice were administered [Compound Name] or vehicle via oral gavage.

-

One hour after dosing, mice were challenged with an intranasal instillation of lipopolysaccharide (LPS) to induce acute lung inflammation.

-

At a predetermined time point (e.g., 6 hours) post-LPS challenge, bronchoalveolar lavage (BAL) was performed to collect lung fluid.

-

Total and differential cell counts in the BAL fluid were determined to quantify neutrophil infiltration.

-

Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid were measured by ELISA.

-

The reduction in neutrophil counts and cytokine levels in the [Compound Name] -treated groups compared to the vehicle group was used to determine efficacy.

-

Signaling Pathways and Experimental Workflows

CXCR2 Signaling Pathway

The binding of chemokines like CXCL8 to CXCR2 initiates a cascade of intracellular signaling events. This process is primarily mediated through the Gαi subunit of the heterotrimeric G-protein, leading to the activation of downstream effectors such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). These pathways ultimately result in neutrophil chemotaxis, degranulation, and the release of reactive oxygen species (ROS).

In Vitro Antagonist Characterization Workflow

The following diagram illustrates a typical workflow for the in vitro characterization of a novel CXCR2 antagonist.

Conclusion

The preclinical data for [Compound Name] demonstrate that it is a potent, selective, and orally bioavailable antagonist of the CXCR2 receptor. It effectively inhibits key downstream signaling pathways and demonstrates efficacy in a relevant animal model of inflammation. These findings support the continued investigation of [Compound Name] as a potential therapeutic agent for the treatment of CXCR2-mediated inflammatory diseases. Further studies are warranted to explore its long-term safety and efficacy in more chronic disease models.

References

- 1. Design, synthesis, and biological evaluation of matrix metalloproteinase inhibitors derived from a modified proline scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of novel heterocyclic MMP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Navigating the Therapeutic Potential of CXCR2 Antagonism: A Technical Guide to a Novel Pyrimidine-Based Scaffold (C15H14F2N4O2S)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a novel CXCR2 antagonist, identified as "CXCR2 antagonist 5" in the PubChem database with the molecular formula C15H14F2N4O2S. While specific experimental data for this particular molecule is not extensively available in published literature, this document will leverage data from closely related pyrimidine-based CXCR2 antagonists to provide a representative understanding of its synthesis, biological activity, and mechanism of action. This approach allows for an in-depth exploration of the therapeutic potential inherent to this chemical scaffold.

Introduction to CXCR2 and its Antagonism

The C-X-C chemokine receptor 2 (CXCR2) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the inflammatory response. Its activation by chemokine ligands, such as CXCL1, CXCL2, and CXCL8 (IL-8), triggers a signaling cascade that leads to the recruitment of immune cells, particularly neutrophils, to sites of inflammation.[1] While essential for host defense, dysregulated CXCR2 signaling is implicated in a wide range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and various cancers.[1] Consequently, the development of small molecule CXCR2 antagonists is a promising therapeutic strategy to mitigate excessive inflammation and its pathological consequences.

The compound C15H14F2N4O2S represents a potential addition to the growing arsenal of CXCR2 antagonists. Its structure, featuring a pyrimidine core, a sulfonamide group, and difluorophenyl moiety, is characteristic of a class of potent CXCR2 inhibitors.

Chemical Structure and Properties

The chemical structure of the CXCR2 antagonist with the molecular formula C15H14F2N4O2S is cataloged in the PubChem database under the identifier "this compound".

Table 1: Physicochemical Properties of C15H14F2N4O2S

| Property | Value | Source |

| Molecular Formula | C15H14F2N4O2S | PubChem |

| Molecular Weight | 368.4 g/mol | PubChem |

| PubChem CID | 163322282 | PubChem |

Representative Synthesis of Pyrimidine-Based CXCR2 Antagonists

While the specific synthetic route for "this compound" is not detailed in the public domain, a general approach for the synthesis of analogous pyrimidine-based CXCR2 antagonists can be inferred from the scientific literature. A common strategy involves the construction of the core pyrimidine ring followed by the introduction of the key pharmacophoric groups.

A plausible synthetic workflow is outlined below:

Caption: A representative synthetic workflow for pyrimidine-based CXCR2 antagonists.

Experimental Protocol: General Synthesis

-

Pyrimidine Core Synthesis: A substituted amidine is reacted with a β-ketoester in the presence of a base (e.g., sodium ethoxide) in a suitable solvent like ethanol. The reaction mixture is typically heated under reflux for several hours to facilitate the cyclocondensation reaction, yielding the pyrimidine core.

-

Functionalization: The pyrimidine ring is then functionalized, often through halogenation (e.g., using phosphorus oxychloride), to introduce a reactive site for subsequent coupling reactions.

-

Sulfonamide Installation: The halogenated pyrimidine is reacted with a desired sulfonamide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Side-Chain Introduction: A nucleophilic substitution reaction is performed to introduce the final side chain. For instance, a thiol-containing reactant can be coupled to the pyrimidine core.

-

Purification: The final compound is purified using standard techniques such as column chromatography or recrystallization. Characterization is typically performed using NMR, mass spectrometry, and HPLC.

Biological Activity and Quantitative Data

The biological activity of pyrimidine-based CXCR2 antagonists is typically assessed through in vitro assays that measure their ability to inhibit the binding of natural ligands to the CXCR2 receptor and to block downstream signaling events. The following table summarizes representative quantitative data for this class of compounds.

Table 2: Representative Biological Activity of Pyrimidine-Based CXCR2 Antagonists

| Compound Class | Assay Type | Target | IC50 (nM) | Reference |

| Pyrido[3,4-d]pyrimidines | Calcium Mobilization | Human CXCR2 | 110 | [1] |

| Thiazolo[4,5-d]pyrimidines | Ligand Binding | Human CXCR2 | < 1000 | [2] |

| Imidazolylpyrimidines | Ligand Binding | Human CXCR2 | Potent | [3] |

Experimental Protocol: Calcium Mobilization Assay[1]

This assay measures the antagonist's ability to block the increase in intracellular calcium concentration induced by a CXCR2 agonist.

-

Cell Culture: A cell line stably expressing human CXCR2 (e.g., U87-CXCR2) is cultured in appropriate media.

-

Cell Loading: Cells are harvested and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.

-

Compound Incubation: The loaded cells are pre-incubated with varying concentrations of the test antagonist for a specified period.

-

Agonist Stimulation: A CXCR2 agonist (e.g., CXCL8) is added to the cells, and the resulting change in fluorescence is measured using a fluorometric imaging plate reader.

-

Data Analysis: The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced calcium flux, is calculated from the dose-response curve.

CXCR2 Signaling Pathway and Mechanism of Action

CXCR2 antagonists act by binding to the CXCR2 receptor and preventing its activation by endogenous chemokine ligands. This blockade inhibits the downstream signaling cascade, thereby reducing the recruitment of neutrophils and other immune cells to sites of inflammation.

Caption: The CXCR2 signaling pathway and the inhibitory action of an antagonist.

Conclusion

The pyrimidine-based scaffold, as represented by the molecule C15H14F2N4O2S, holds significant promise for the development of novel CXCR2 antagonists. While further research is needed to fully characterize the specific properties of "this compound," the available data on related compounds suggest a potent anti-inflammatory potential. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to explore this and similar chemical entities in the quest for new therapies for a range of inflammatory diseases and cancers.

References

- 1. Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of novel chemotypes as CXCR2 antagonists via a scaffold hopping approach from a thiazolo[4,5-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholars.mssm.edu [scholars.mssm.edu]

The Role of HY-144781 as a Potent CXCR2 Antagonist: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-X-C chemokine receptor 2 (CXCR2) is a G-protein coupled receptor (GPCR) that plays a pivotal role in inflammatory responses, primarily through the recruitment of neutrophils to sites of inflammation. Its involvement in a wide array of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and certain cancers, has made it a significant target for therapeutic intervention. This document provides a detailed technical guide on HY-144781, a potent and selective antagonist of CXCR2, summarizing its biochemical activity and providing insights into the experimental methodologies used for its characterization.

HY-144781: Quantitative Analysis

HY-144781, also identified as CXCR2 antagonist 5 (compound 25), demonstrates significant potency in inhibiting CXCR2 activity. The following table summarizes the key quantitative data for this compound.

| Parameter | Value (IC50) | Description |

| CXCR2 Binding Affinity | 0.013 µM | The concentration of HY-144781 required to displace 50% of a radiolabeled ligand from the CXCR2 receptor. |

| Calcium Mobilization | 0.1 µM | The concentration of HY-144781 required to inhibit 50% of the intracellular calcium release induced by a CXCR2 agonist. |

CXCR2 Signaling Pathway and Mechanism of Action of HY-144781

CXCR2 is activated by several ELR+ CXC chemokines, with Interleukin-8 (IL-8 or CXCL8) being a primary ligand. Upon activation, CXCR2 initiates a cascade of downstream signaling events, leading to neutrophil chemotaxis, degranulation, and the release of reactive oxygen species (ROS). HY-144781 acts as an antagonist, blocking the binding of these chemokines to CXCR2 and thereby inhibiting the subsequent inflammatory cascade.

Figure 1: CXCR2 Signaling Pathway and HY-144781 Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize CXCR2 antagonists like HY-144781. While specific parameters for HY-144781's initial characterization are not publicly detailed, these protocols represent standard industry practices.

CXCR2 Radioligand Binding Assay

This assay quantifies the ability of a compound to compete with a radiolabeled ligand for binding to the CXCR2 receptor.

Materials:

-

HEK293 cells stably expressing human CXCR2

-

[¹²⁵I]-IL-8 (radioligand)

-

HY-144781

-

Binding Buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4)

-

Wash Buffer (e.g., 25 mM HEPES, 500 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4)

-

96-well filter plates

-

Scintillation counter

Protocol:

-

Prepare a suspension of CXCR2-expressing HEK293 cell membranes in binding buffer.

-

Add a final concentration of 0.1 nM [¹²⁵I]-IL-8 to each well of a 96-well filter plate.

-

Add varying concentrations of HY-144781 to the wells. For the control (total binding), add binding buffer instead of the compound. For non-specific binding, add a high concentration of a known non-radiolabeled CXCR2 ligand.

-

Add the cell membrane suspension to each well.

-

Incubate the plate for 2-3 hours at room temperature with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer.

-

Allow the filters to dry, and then measure the radioactivity in each well using a scintillation counter.

-

The IC50 value is determined by plotting the percentage of specific binding against the log concentration of HY-144781 and fitting the data to a sigmoidal dose-response curve.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist.

Materials:

-

CHO or HEK293 cells stably expressing human CXCR2

-

IL-8 (agonist)

-

HY-144781

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

96- or 384-well black, clear-bottom plates

-

Fluorescence plate reader with an integrated fluid-handling system

Protocol:

-

Plate the CXCR2-expressing cells in the assay plates and culture overnight.

-

Load the cells with the calcium-sensitive dye by incubating them with Fluo-4 AM in assay buffer for 1 hour at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Add varying concentrations of HY-144781 to the wells and incubate for 15-30 minutes at room temperature.

-

Measure the baseline fluorescence using the plate reader.

-

Add a pre-determined EC₈₀ concentration of IL-8 to all wells to stimulate the receptor.

-

Immediately measure the change in fluorescence over time.

-

The IC50 value is calculated by plotting the percentage of inhibition of the agonist-induced calcium response against the log concentration of HY-144781.

Experimental Workflow

The characterization of a CXCR2 antagonist typically follows a structured workflow, from initial screening to functional characterization.

Figure 2: Workflow for CXCR2 Antagonist Characterization.

Conclusion

HY-144781 is a potent CXCR2 antagonist with low nanomolar efficacy in biochemical and cell-based functional assays. Its ability to inhibit CXCR2 signaling highlights its potential as a therapeutic agent for a variety of inflammatory conditions. The experimental protocols and workflows described herein provide a foundational understanding for the continued research and development of CXCR2-targeted therapies.

The Role of Antagonist 5 in Modulating CXCR2 Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fundamental research surrounding the C-X-C chemokine receptor 2 (CXCR2) and the inhibitory effects of a representative antagonist. For the purpose of this guide, the well-characterized CXCR2 antagonist, Navarixin (SCH527123), will be used as a stand-in for "Antagonist 5" to provide concrete data and examples. This document details the intricate signaling pathways of CXCR2, presents quantitative data on antagonist efficacy, outlines detailed experimental protocols for studying these interactions, and provides visual representations of key pathways and workflows.

Introduction to CXCR2 Signaling

CXCR2 is a G-protein coupled receptor (GPCR) that plays a pivotal role in inflammatory responses, particularly in the recruitment of neutrophils to sites of inflammation. It is activated by several ELR+ CXC chemokines, most notably CXCL8 (Interleukin-8) in humans. Upon ligand binding, CXCR2 undergoes a conformational change, activating intracellular heterotrimeric G-proteins. This activation leads to the dissociation of the Gα and Gβγ subunits, which in turn trigger multiple downstream signaling cascades.

The primary signaling pathways activated by CXCR2 are:

-

Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: This pathway is crucial for calcium mobilization and the activation of transcription factors.

-

Phosphatidylinositol-3-Kinase (PI3K) / Akt Pathway: This cascade is central to cell survival, proliferation, and migration.

-

Ras/Raf/MEK/ERK Pathway: This pathway is also involved in cell proliferation and survival.

These signaling events culminate in a range of cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS) in neutrophils. Given its central role in inflammation, CXCR2 has emerged as a significant therapeutic target for a variety of inflammatory diseases and cancer.

Antagonist 5 (Navarixin): Mechanism of Action and Quantitative Data

Navarixin (SCH527123) is a potent and selective, orally bioavailable, non-competitive allosteric antagonist of CXCR2. It binds to a site on the receptor distinct from the chemokine binding site, preventing the conformational changes necessary for receptor activation and subsequent downstream signaling. This blockade effectively inhibits neutrophil chemotaxis and other inflammatory responses mediated by CXCR2.

Quantitative Data for Navarixin (SCH527123)

The following tables summarize the quantitative data for Navarixin in inhibiting CXCR2 activity.

Table 1: Binding Affinity of Navarixin to CXCR2

| Parameter | Species | Value | Reference |

| Ki (nM) | Human | 1.1 ± 0.1 |

Table 2: Functional Potency of Navarixin in Calcium Mobilization Assays

| Ligand | Cell Type | IC50 (nM) | Reference |

| CXCL1 | Human Neutrophils | 2.5 ± 0.4 | |

| CXCL8 | Human Neutrophils | 1.9 ± 0.3 | |

| CXCL1 | U937 cells expressing human CXCR2 | 3.2 ± 0.6 | |

| CXCL8 | U937 cells expressing human CXCR2 | 2.8 ± 0.5 |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between antagonists and the CXCR2 signaling pathway.

Chemotaxis Assay (Boyden Chamber)

This assay measures the ability of a compound to inhibit the directional migration of cells, typically neutrophils, towards a chemoattractant.

Protocol:

-

Cell Preparation: Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque). Resuspend the purified neutrophils in a suitable assay buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1 x 106 cells/mL.

-

Antagonist Incubation: Incubate the neutrophil suspension with varying concentrations of Navarixin (or the test antagonist) or vehicle control for 30 minutes at 37°C.

-

Assay Setup:

-

Add a chemoattractant solution (e.g., 10 nM CXCL8) to the lower wells of a Boyden chamber.

-

Place a microporous filter (e.g., 3-5 µm pore size) over the lower wells.

-

Add the pre-incubated neutrophil suspension to the upper chamber.

-

-

Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes to allow for cell migration.

-

Quantification:

-

Remove the filter and wipe off the non-migrated cells from the upper surface.

-

Fix and stain the migrated cells on the lower surface of the filter (e.g., with Diff-Quik stain).

-

Mount the filter on a microscope slide and count the number of migrated cells in several high-power fields.

-

Alternatively, use a fluorescently labeled cell dye (e.g., Calcein-AM) and quantify migration using a fluorescence plate reader.

-

-

Data Analysis: Plot the number of migrated cells against the antagonist concentration and determine the IC50 value.

Calcium Mobilization Assay

This assay measures the antagonist's ability to block the transient increase in intracellular calcium concentration that occurs upon CXCR2 activation.

Protocol:

-

Cell Preparation: Use a cell line stably expressing CXCR2 (e.g., HEK293-CXCR2) or freshly isolated neutrophils. Resuspend the cells in a suitable buffer (e.g., HBSS with 20 mM HEPES and 1% BSA).

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) for 30-60 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with the assay buffer to remove excess dye.

-

Antagonist Incubation: Add varying concentrations of Navarixin or vehicle control to the cell suspension and incubate for 15-30 minutes at room temperature.

-

Measurement:

-

Use a fluorometric imaging plate reader (FLIPR) or a fluorometer to measure the baseline fluorescence.

-

Add a CXCR2 agonist (e.g., CXCL8) to stimulate the cells.

-

Continuously record the fluorescence intensity for several minutes to capture the transient increase in intracellular calcium.

-

-

Data Analysis: Calculate the peak fluorescence response for each concentration of the antagonist. Plot the response against the antagonist concentration to determine the IC50 value.

Receptor Binding Assay

This assay quantifies the affinity of an antagonist for the CXCR2 receptor, typically by measuring its ability to displace a radiolabeled ligand.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing CXCR2. Homogenize the cells in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in a binding buffer.

-

Assay Setup: In a 96-well plate, combine:

-

The cell membrane preparation.

-

A radiolabeled CXCR2 ligand (e.g., 125I-CXCL8) at a concentration near its Kd.

-

Varying concentrations of the unlabeled antagonist (Navarixin).

-

For non-specific binding control, add a high concentration of an unlabeled CXCR2 ligand.

-

-

Incubation: Incubate the plate for 60-120 minutes at room temperature to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the free radioligand. Wash the filters with cold binding buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from all measurements. Plot the percentage of specific binding against the antagonist concentration. Fit the data to a one-site competition model to determine the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualizing Pathways and Workflows

CXCR2 Signaling Pathway

Caption: CXCR2 signaling pathways and point of inhibition by Antagonist 5.

Experimental Workflow: Chemotaxis Assay

Caption: Workflow for a Boyden chamber-based chemotaxis assay.

Experimental Workflow: Calcium Mobilization Assay

Caption: Workflow for a fluorescence-based calcium mobilization assay.

Initial Characterization of a Novel CXCR2 Antagonist: A Technical Overview

This guide provides an in-depth technical summary of the initial characterization of a novel C-X-C motif chemokine receptor 2 (CXCR2) antagonist, designated as "CXCR2 antagonist 5". This document is intended for researchers, scientists, and drug development professionals involved in the fields of immunology, inflammation, and oncology.

Introduction to CXCR2

The C-X-C motif chemokine receptor 2 (CXCR2) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the recruitment of neutrophils to sites of inflammation.[1][2][3] Its activation by chemokine ligands, such as CXCL1 and CXCL8 (IL-8), triggers a cascade of intracellular signaling events that lead to neutrophil chemotaxis, degranulation, and the release of reactive oxygen species (ROS).[4][5] Dysregulated CXCR2 signaling is implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and bronchiectasis, as well as in the tumor microenvironment where it can promote tumor growth and metastasis.[5][6][7] Consequently, the development of potent and selective CXCR2 antagonists is a promising therapeutic strategy for a range of clinical indications.[4][6]

In Vitro Characterization

The initial in vitro assessment of a novel CXCR2 antagonist typically involves a series of assays to determine its binding affinity, potency, and functional activity.

Quantitative Data Summary

The following table summarizes the in vitro data for "this compound (compound 25)" and provides comparative data for the well-characterized CXCR2 antagonist, AZD5069.

| Parameter | This compound (compound 25) | AZD5069 |

| Binding Affinity (IC50) | 0.013 µM | 0.79 nM |

| Calcium Mobilization (IC50) | 0.1 µM | Not explicitly stated, but inhibits at concentrations consistent with binding potency |

| Cellular Target | CXCR2 | CXCR2 |

| Mechanism of Action | Antagonist | Selective and reversible antagonist |

Data for this compound (compound 25) sourced from[8]. Data for AZD5069 sourced from[9][10].

Experimental Protocols

Objective: To determine the binding affinity of the antagonist to the CXCR2 receptor.

Methodology:

-

Human neutrophils or cells recombinantly expressing CXCR2 are prepared.

-

A radiolabeled CXCR2 ligand, such as [125I]-CXCL8, is incubated with the cells in the presence of varying concentrations of the test antagonist.

-

Following incubation, the bound and free radioligand are separated by filtration.

-

The amount of bound radioactivity is measured using a scintillation counter.

-

The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. AZD5069 was shown to inhibit the binding of radiolabelled CXCL8 to human CXCR2 with an IC50 of 0.79 nmol/L.[9]

Objective: To assess the functional antagonist activity by measuring the inhibition of ligand-induced intracellular calcium mobilization.

Methodology:

-

CXCR2-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

The cells are pre-incubated with various concentrations of the antagonist.

-

A CXCR2 agonist (e.g., CXCL8) is added to stimulate the cells.

-

The change in intracellular calcium concentration is measured by monitoring the fluorescence of the dye.

-

The IC50 value is determined as the concentration of the antagonist that causes a 50% reduction in the agonist-induced calcium response. "this compound" demonstrated an IC50 of 0.1 µM in a calcium mobilization assay.[8]

In Vivo Characterization and Pharmacokinetics

Preclinical in vivo studies are crucial to evaluate the efficacy and pharmacokinetic profile of a CXCR2 antagonist. While specific in vivo data for "this compound" is not publicly available, this section outlines the typical experimental approaches and provides pharmacokinetic data for AZD5069 as a representative compound.

Pharmacokinetic Profile of AZD5069

The following table summarizes the key pharmacokinetic parameters of AZD5069 in healthy volunteers.

| Parameter | Value |

| Time to Maximum Concentration (Tmax) | ~2 hours (fasting) |

| Initial Half-life | 4 hours |

| Terminal Half-life | 11 hours |

| Accumulation (twice-daily dosing) | ~1.1-fold |

| Excretion | <5% as parent drug in urine |

Data sourced from Phase I studies in healthy volunteers.[9][11][12]

Experimental Protocols

Objective: To evaluate the in vivo efficacy of the antagonist in a model of acute lung inflammation.

Methodology:

-

Mice are challenged with an intranasal or intratracheal administration of lipopolysaccharide (LPS) to induce neutrophil infiltration into the lungs.

-

The test antagonist is administered orally or via another appropriate route at various doses before or after the LPS challenge.

-

At a specified time point after LPS administration, bronchoalveolar lavage (BAL) fluid is collected.

-

The number of neutrophils in the BAL fluid is quantified by cell counting and differential analysis.

-

The efficacy of the antagonist is determined by its ability to reduce the LPS-induced neutrophil recruitment.

Signaling Pathways and Experimental Workflow

CXCR2 Signaling Pathway

The binding of a chemokine ligand to CXCR2 initiates a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G proteins.[13] The Gαi subunit inhibits adenylyl cyclase, while the Gβγ subunits activate phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).[13] These events culminate in the activation of downstream signaling cascades, including the MAPK and NF-κB pathways, which regulate cell migration, proliferation, and survival.[13]

Caption: CXCR2 signaling cascade upon ligand binding.

Experimental Workflow for Antagonist Characterization

The initial characterization of a novel CXCR2 antagonist follows a logical progression from in vitro screening to in vivo efficacy studies.

Caption: Workflow for CXCR2 antagonist characterization.

References

- 1. The chemokine CXCR2 antagonist (AZD5069) preserves neutrophil-mediated host immunity in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel CXCR2 Inhibitors Using Ligand-Based Pharmacophore Models [acs.figshare.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. What are CXCR2 antagonists and how do they work? [synapse.patsnap.com]

- 5. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Facebook [cancer.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Pharmacokinetics of the Oral Selective CXCR2 Antagonist AZD5069: A Summary of Eight Phase I Studies in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. AZD5069 [openinnovation.astrazeneca.com]

- 11. Pharmacokinetics of the Oral Selective CXCR2 Antagonist AZD5069: A Summary of Eight Phase I Studies in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

CXCR2 Antagonist 5: A Technical Guide for In Vitro Proof-of-Concept Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of CXCR2 antagonists, using a representative compound designated "CXCR2 antagonist 5," for proof-of-concept studies. This document details the underlying signaling pathways, experimental methodologies, and data interpretation relevant to the characterization of novel CXCR2 inhibitors. For the purpose of this guide, and in the absence of a publicly documented "this compound," we will present data and protocols based on well-characterized CXCR2 antagonists, such as Reparixin and Danirixin, to exemplify the in vitro proof-of-concept workflow.

Introduction to CXCR2

The C-X-C chemokine receptor 2 (CXCR2) is a G protein-coupled receptor (GPCR) that plays a pivotal role in inflammatory responses. Its activation by chemokine ligands, primarily CXCL8 (IL-8), triggers a cascade of intracellular signaling events, leading to neutrophil recruitment and activation at sites of inflammation. Dysregulation of the CXCR2 signaling axis is implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and certain cancers, making it a compelling target for therapeutic intervention.

The CXCR2 Signaling Pathway

Upon ligand binding, CXCR2 undergoes a conformational change, leading to the activation of heterotrimeric G proteins. The Gαi subunit inhibits adenylyl cyclase, while the Gβγ dimer activates phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). PLC activation results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). The PI3K pathway activates Akt, a key regulator of cell survival and proliferation. Downstream of these initial events, other signaling cascades, including the MAPK/ERK and JAK/STAT pathways, are activated, culminating in cellular responses such as chemotaxis, degranulation, and oxidative burst in neutrophils.

Figure 1: Simplified CXCR2 Signaling Pathway and Point of Inhibition.

Quantitative In Vitro Data for Representative CXCR2 Antagonists

The following tables summarize key in vitro pharmacological data for the well-characterized CXCR2 antagonists, Reparixin and Danirixin. These values are representative of the data that should be generated for a novel compound like "this compound."

| Antagonist | Assay Type | Target | Cell Type | Ligand | Parameter | Value |

| Reparixin | Functional | CXCR1 | Human PMNs | CXCL8 | IC50 | 1 nM[1] |

| Functional | CXCR2 | Human PMNs | CXCL1 | IC50 | 400 nM[1] | |

| Danirixin | Binding | Human CXCR2 | CHO Cells | - | pIC50 | 7.9 |

| Functional | Human CXCR2 | CHO Cells | CXCL8 | pA2 | 8.44 | |

| Functional | Human CXCR2 | CHO Cells | CXCL8 | Kb | 6.5 nM[2] | |

| Functional | Neutrophil Activation | Human Whole Blood | CXCL1 | pIC50 | 6.3[2] | |

| Functional | Neutrophil Activation | Rat Whole Blood | CXCL2 | pIC50 | 6.05[2] |

Experimental Protocols for In Vitro Proof-of-Concept

A comprehensive in vitro proof-of-concept for a novel CXCR2 antagonist involves a battery of assays to determine its potency, selectivity, and mechanism of action. Below are detailed protocols for key experiments.

Calcium Mobilization Assay

This assay measures the ability of an antagonist to block the transient increase in intracellular calcium concentration ([Ca²⁺]i) induced by a CXCR2 agonist.

Materials:

-

Cells expressing CXCR2 (e.g., CHO-K1 cells stably expressing human CXCR2, or isolated human neutrophils)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

CXCR2 agonist (e.g., CXCL8)

-

This compound

-

96- or 384-well black, clear-bottom microplates

-

Fluorescence plate reader with automated injection capabilities

Protocol: